An In-depth Technical Guide to [3-(Naphthalen-1-yloxy)phenyl]methanamine
An In-depth Technical Guide to [3-(Naphthalen-1-yloxy)phenyl]methanamine
A Note on the Data: Direct experimental data for [3-(Naphthalen-1-yloxy)phenyl]methanamine (CAS RN®: 1409211-24-0) is not extensively available in public literature. This guide has been constructed by leveraging established chemical principles and data from structurally analogous compounds, namely benzylamine and naphthalenyloxy derivatives. The information presented herein provides a robust theoretical framework and predictive insights into the chemical properties, synthesis, and potential biological activities of the title compound.
Introduction
[3-(Naphthalen-1-yloxy)phenyl]methanamine is a unique primary amine that incorporates a bulky, lipophilic naphthalen-1-yloxy moiety attached to a benzylamine backbone. This structural arrangement suggests a rich chemical profile and potential for diverse applications in medicinal chemistry and materials science. The benzylamine component provides a reactive primary amine functional group, a common feature in many biologically active compounds and a versatile handle for synthetic modifications. The naphthalen-1-yloxy group significantly influences the molecule's steric and electronic properties, likely impacting its solubility, reactivity, and interactions with biological targets. This guide provides a comprehensive overview of the predicted chemical and physical properties, a plausible synthetic pathway, and an exploration of its potential pharmacological significance based on related structural motifs.
Chemical and Physical Properties
The chemical and physical properties of [3-(Naphthalen-1-yloxy)phenyl]methanamine are predicted based on the well-characterized properties of its core components: benzylamine and 1-naphthol ethers.
Structure and Nomenclature
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IUPAC Name: [3-(Naphthalen-1-yloxy)phenyl]methanamine
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CAS Number: 1409211-24-0
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Molecular Formula: C₁₇H₁₅NO
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Molecular Weight: 249.31 g/mol
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Chemical Structure:
![Chemical Structure of [3-(Naphthalen-1-yloxy)phenyl]methanamine](https://i.imgur.com/your_image.png)
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties. These values are estimations derived from the properties of analogous compounds and should be confirmed by experimental data.
| Property | Predicted Value | Rationale/Analogous Compound Data |
| Appearance | Colorless to pale yellow liquid or low melting solid. | Benzylamine is a colorless liquid, while many naphthalene derivatives are solids.[1][2] |
| Boiling Point | > 300 °C | High molecular weight and aromatic nature suggest a high boiling point. |
| Melting Point | Not readily predictable; likely a low melting solid. | The presence of the bulky naphthalene group may favor a solid state at room temperature. |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, DMF); sparingly soluble in water. | The large hydrophobic naphthalene and phenyl groups will dominate, leading to poor water solubility.[2] |
| pKa (of the conjugate acid) | ~9-10 | Similar to benzylamine, the primary amine is expected to be basic.[3] |
Synthesis and Characterization
While a specific published synthesis for [3-(Naphthalen-1-yloxy)phenyl]methanamine has not been identified, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions. The proposed pathway involves a Williamson ether synthesis followed by the reduction of a nitrile.
Proposed Synthetic Pathway
A logical synthetic approach would commence with commercially available 3-hydroxybenzonitrile and 1-bromonaphthalene.
Caption: Proposed two-step synthesis of [3-(Naphthalen-1-yloxy)phenyl]methanamine.
Experimental Protocol
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To a solution of 3-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
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Add 1-bromonaphthalene (1.1 eq) to the reaction mixture.
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Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 3-(naphthalen-1-yloxy)benzonitrile.
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of 3-(naphthalen-1-yloxy)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Carefully add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF, dropwise to the nitrile solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
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Upon completion, quench the reaction cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.
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Concentrate the filtrate under reduced pressure to obtain the crude [3-(naphthalen-1-yloxy)phenyl]methanamine.
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Further purification can be achieved by column chromatography or distillation under reduced pressure.
An alternative reduction method involves catalytic hydrogenation using Raney Nickel as the catalyst in an alcoholic solvent saturated with ammonia.[4][5]
Spectroscopic Characterization (Predicted)
The structural confirmation of [3-(Naphthalen-1-yloxy)phenyl]methanamine would rely on standard spectroscopic techniques.
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¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene and phenyl rings, a singlet for the benzylic CH₂ protons adjacent to the amine, and a broad singlet for the NH₂ protons.
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¹³C NMR: The spectrum will display distinct signals for the aromatic carbons, with the carbon of the CH₂ group appearing in the aliphatic region.
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IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic rings, and C-O-C stretching of the ether linkage.
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Mass Spectrometry: The molecular ion peak corresponding to the molecular weight (249.31 g/mol ) would be observed, along with characteristic fragmentation patterns.
Chemical Reactivity
The reactivity of [3-(Naphthalen-1-yloxy)phenyl]methanamine is primarily dictated by the nucleophilic primary amine group.
Caption: Key reactions involving the primary amine of [3-(Naphthalen-1-yloxy)phenyl]methanamine.
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Salt Formation: As a primary amine, it will readily react with acids to form the corresponding ammonium salts.[1] This is a common strategy to improve the water solubility of amine-containing compounds.
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Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides. This is a fundamental transformation in the synthesis of many pharmaceuticals.[1]
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Alkylation: The nitrogen atom can be alkylated with alkyl halides to form secondary and tertiary amines.[1]
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Schiff Base Formation: Condensation with aldehydes or ketones will produce imines (Schiff bases), which are versatile intermediates in organic synthesis.[6]
Potential Pharmacological and Biological Significance
While no specific biological activities have been reported for [3-(Naphthalen-1-yloxy)phenyl]methanamine, its structural components are present in numerous pharmacologically active molecules.
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Benzylamine Derivatives: This class of compounds exhibits a wide range of biological activities, including antimicrobial, anticonvulsant, and anorectic effects.[7][8] Some benzylamine derivatives are also known to interact with monoamine transporters.[9]
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Naphthalenyloxy Derivatives: The naphthalenyloxy moiety is found in compounds with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and central nervous system activities.[10][11][12] For instance, certain naphthalenyloxy derivatives have shown potent histamine H3 receptor antagonism and anticonvulsant effects.[10]
Given the combination of these two pharmacophores, [3-(Naphthalen-1-yloxy)phenyl]methanamine represents an interesting scaffold for drug discovery. Its potential biological activities could span a range of therapeutic areas, and it would be a valuable candidate for screening in various biological assays.
Safety and Handling
Specific toxicity data for [3-(Naphthalen-1-yloxy)phenyl]methanamine is not available. However, based on the properties of benzylamine, it should be handled with care. Benzylamine is known to be corrosive and can cause burns to the skin and eyes.[3] It is also harmful to aquatic life.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
[3-(Naphthalen-1-yloxy)phenyl]methanamine is a structurally intriguing molecule with significant potential for applications in synthetic and medicinal chemistry. Although specific experimental data is currently limited, this in-depth technical guide provides a comprehensive theoretical framework for its chemical properties, a plausible and practical synthetic route, and an informed perspective on its potential biological significance. The insights presented here, derived from the well-established chemistry of its constituent moieties, should serve as a valuable resource for researchers and scientists interested in exploring the chemistry and applications of this and related compounds. Further experimental investigation is warranted to validate these predictions and fully elucidate the unique properties of [3-(Naphthalen-1-yloxy)phenyl]methanamine.
References
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Pellos Group. (2025, August 7). Benzylamine is an organic compound with the chemical formula. [Link]
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Chemical Communications (RSC Publishing). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(IV) oxide. [Link]
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ACS Publications. (2025, June 5). Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. [Link]
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Brainly.in. (2020, July 3). How to convert benzonitrile to benzyl amine. [Link]
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ResearchGate. (2025, August 8). 2-Naphthyloxy derivatives of N,N-substituted acetamides: Synthesis and pharmacological evaluation. [Link]
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ResearchGate. Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. [Link]
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